Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a pyrimidine derivative via a sulfanyl-acetamido bridge. Its molecular structure comprises:
- Benzoate moiety: A methyl ester group at the 2-position of the benzene ring.
- Sulfanyl-acetamido bridge: A thioether (sulfanyl) group connecting an acetylated amino group to the benzene ring.
- Pyrimidine substituent: A 4-hydroxy-6-methylpyrimidin-2-yl group, which introduces hydrogen-bonding capacity (via the hydroxyl group) and hydrophobic character (via the methyl group).
Its design shares similarities with sulfonylurea herbicides and pyrimidine-based bioactive molecules, as seen in analogous compounds .
Properties
Molecular Formula |
C15H15N3O4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C15H15N3O4S/c1-9-7-12(19)18-15(16-9)23-8-13(20)17-11-6-4-3-5-10(11)14(21)22-2/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,19) |
InChI Key |
BEAFLLAHURVLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from precursors such as 2-amino-4-hydroxy-6-methylpyrimidine.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the pyrimidine derivative with a suitable sulfanylacetylating agent under controlled conditions.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may affect biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on the provided evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Bridge Chemistry: The target compound employs a sulfanyl-acetamido bridge, distinguishing it from sulfonylurea-based herbicides (e.g., bensulfuron-methyl) . Sulfonylureas are potent ALS inhibitors, while the sulfanyl bridge may alter binding affinity or metabolic stability.
Pyrimidine Substitution Patterns :
- Hydroxy vs. Methoxy Groups : The 4-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to 4-methoxy substituents in bensulfuron-methyl. This could influence interactions with biological targets (e.g., enzymes or receptors).
- Methyl vs. Halogenated Groups : The 6-methyl group in the target contrasts with halogenated or difluoromethoxy groups in primisulfuron-methyl, which improve herbicidal potency and selectivity .
Biological Implications :
- Sulfonylurea herbicides (e.g., sulfometuron-methyl) act via ALS inhibition, but the target compound’s lack of a sulfonylurea moiety suggests a different mechanism of action. Its pyrimidine-hydroxy group may enable interactions with metalloenzymes or nucleic acids.
- The compound in shares the sulfanyl-acetamido bridge but incorporates a 4-chlorophenyl group, highlighting the role of aromatic substituents in modulating bioactivity.
Biological Activity
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzoate moiety, a sulfanyl group, and a pyrimidine derivative. The chemical formula is , and it has a molecular weight of 286.33 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. It is believed to act as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which are implicated in various physiological processes including acid-base balance and tumor progression. Inhibition of CAs may lead to reduced tumor growth and metastasis by altering the tumor microenvironment .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds similar in structure have shown high binding affinity for carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. These compounds can selectively inhibit CAIX, leading to decreased tumor proliferation .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Research indicates that it can effectively inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against cancer and other diseases .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values suggest potent activity, comparable to established chemotherapeutic agents.
- Mechanistic Studies : Detailed mechanistic studies using fluorescence thermal shift assays have confirmed the binding affinity of this compound to CAIX, with dissociation constants indicating high specificity .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
